molecular formula C30H14O2 B1679902 8,16-Pyranthrenedione CAS No. 128-70-1

8,16-Pyranthrenedione

Cat. No. B1679902
CAS RN: 128-70-1
M. Wt: 406.4 g/mol
InChI Key: LLBIOIRWAYBCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,16-Pyranthrenedione is a chemical compound with the linear formula C30H14O2 . It has a molecular weight of 406.445 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 8,16-Pyranthrenedione consists of 30 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . More detailed information about its structure might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

8,16-Pyranthrenedione has a molecular weight of 406.445 . More detailed physical and chemical properties might be available in specialized databases or scientific literature.

Scientific Research Applications

Microbial Fermentation

Research by Weiss, Wyatt, and McKelvey (2008) investigated the impact of feeding propionibacteria on the milk production of dairy cows, focusing on rumen fermentation and milk composition. This study is indirectly related to the broader context of 8,16-Pyranthrenedione's applications by highlighting the role of microbial agents in agriculture and food science (Weiss et al., 2008).

Radiomics

Van Griethuysen et al. (2017) developed PyRadiomics, an open-source platform for extracting a wide array of features from medical images, demonstrating the application of computational tools in characterizing lung lesions. This reflects the importance of chemical compounds in developing diagnostic tools and improving disease detection (van Griethuysen et al., 2017).

Synthetic Chemistry

Singh et al. (2009) explored the cycloaddition reactions of cross-conjugated enaminones, yielding pyran, pyran-2-one, and pyrrol-3-ylidene derivatives with significant pharmacological potential. This study illustrates the utility of chemical synthesis in generating compounds with potential therapeutic applications (Singh et al., 2009).

Fluorescent Sensing

Ulrich et al. (2019) reported on pyranine-modified amphiphilic polymer conetworks as fluorescent ratiometric pH sensors, showcasing the integration of chemical compounds in sensor technology for biomedical applications. This highlights the role of chemical innovation in developing new materials for health monitoring and diagnostics (Ulrich et al., 2019).

properties

IUPAC Name

pyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H14O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBIOIRWAYBCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059578
Record name 8,16-Pyranthrenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,16-Pyranthrenedione

CAS RN

128-70-1
Record name Pyranthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyranthrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,16-Pyranthrenedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8,16-Pyranthrenedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8,16-Pyranthrenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyranthrene-8,16-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R73B8X40P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,16-Pyranthrenedione
Reactant of Route 2
8,16-Pyranthrenedione
Reactant of Route 3
8,16-Pyranthrenedione
Reactant of Route 4
8,16-Pyranthrenedione
Reactant of Route 5
8,16-Pyranthrenedione
Reactant of Route 6
8,16-Pyranthrenedione

Citations

For This Compound
6
Citations
T Hidmi, S Pogodin, B Bogoslavsky, I Agranat - Structural Chemistry, 2018 - Springer
3,6,8-tetrabenzoylpyrene (1,3,6,8-Bz 4 PY) and 1,3,6-tribenzoylpyrene (1,3,6-Bz 3 PY) were synthesized and their crystal structures were determined. The Friedel–Crafts deacylations in …
Number of citations: 4 link.springer.com
JR Dias - Journal of chemical information and computer sciences, 1990 - ACS Publications
In addition to a timely review of benzenoid quiñones, equations for counting the number of benzenoid quiñones are presented. A comparison of the number of benzenoid monoquinone …
Number of citations: 8 pubs.acs.org
L Carlsen, JD Walker - QSAR & Combinatorial Science, 2003 - Wiley Online Library
The selection of Persistent, Bioaccumulative and Toxic (PBT) substances constitutes an important task in the possible regulation of chemicals. Due to the shortage of experimental data, …
Number of citations: 48 onlinelibrary.wiley.com
Z Popovic - 2022 - search.proquest.com
From inside our bodies to the environment we live in, there are a wide variety of unknown compounds that have been difficult to identify and characterize through current methods. We …
Number of citations: 0 search.proquest.com
United States Tariff Commission - 1966 - books.google.com
Page 1 LIBRARIES n OF M ·TERSITY M UNIVERSIT THE UNIVERST THE BE OF MICHIGAN CHIGAN 1817 LIBRARIES UNIVERSITY O UNIVE THE THE MICHIGAN. 130 AICHIC 1817 '…
Number of citations: 2 books.google.com
United States International Trade Commission… - 1967 - books.google.com
NOTE.-The report preceded by an asterisk (*) is out of print. The other reports listed may be purchased from the Superintendent of Documents, US Government Printing Office, …
Number of citations: 11 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.